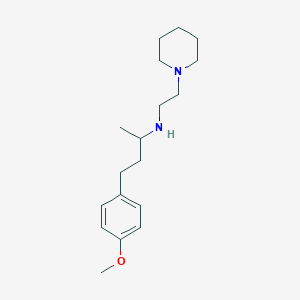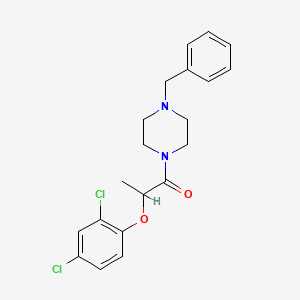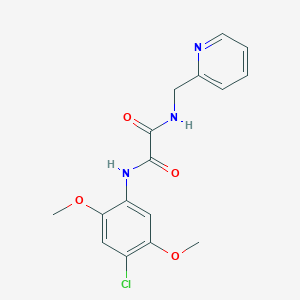
4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine is a synthetic organic compound that belongs to the class of substituted amphetamines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals that affect the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine typically involves multi-step organic reactions. One common route might include:
Formation of the butan-2-amine backbone: This can be achieved through reductive amination of a suitable ketone with ammonia or an amine.
Introduction of the piperidine ring: This step involves the alkylation of the amine with a piperidine derivative.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a methoxybenzene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the ketone or imine groups back to amines.
Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of N-oxides or imines.
Reduction: Conversion to secondary or tertiary amines.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, particularly in neurotransmitter pathways.
Medicine: Potential use in the development of drugs targeting the central nervous system, such as antidepressants or stimulants.
Industry: May be used in the production of specialty chemicals or as a research chemical.
作用机制
The mechanism of action of 4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine likely involves interaction with neurotransmitter receptors or transporters in the brain. It may act as a reuptake inhibitor or releaser of neurotransmitters such as dopamine, norepinephrine, or serotonin, affecting mood, cognition, and behavior.
相似化合物的比较
Similar Compounds
4-methoxyamphetamine (PMA): Similar structure but lacks the piperidine ring.
Methamphetamine: Similar backbone but lacks the methoxyphenyl group.
Methylphenidate: Contains a piperidine ring but differs in the aromatic substitution pattern.
Uniqueness
4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine is unique due to its specific combination of a methoxyphenyl group, a piperidine ring, and a butan-2-amine backbone
属性
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-piperidin-1-ylethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-16(19-12-15-20-13-4-3-5-14-20)6-7-17-8-10-18(21-2)11-9-17/h8-11,16,19H,3-7,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRULDLGSGQNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide](/img/structure/B5186525.png)

![methyl 4-[[7-(3-methoxypropanoylamino)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzoate](/img/structure/B5186535.png)
![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B5186550.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5186564.png)
![1-(4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)-1-propanone trifluoroacetate](/img/structure/B5186565.png)
![4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5186573.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B5186580.png)

![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)
![5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)
